Product packaging for 2-Ethyl-3,5-dimethyl-4-phenylfuran(Cat. No.:)

2-Ethyl-3,5-dimethyl-4-phenylfuran

Cat. No.: B12876139
M. Wt: 200.28 g/mol
InChI Key: HMDQNFSAJBYSBE-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dimethyl-4-phenylfuran is a high-purity organic compound of significant interest in scientific research and development, particularly within medicinal chemistry and materials science. This multi-substituted furan belongs to a class of heterocyclic compounds recognized for their versatile applications . Researchers value this structural motif for its potential as a building block in synthesizing more complex molecules . The furan core, especially when functionalized with phenyl and alkyl groups, is frequently investigated for developing pharmacologically active agents. Similar 4,5-diaryl furanone derivatives have been explored as potent cyclooxygenase-2 (COOX-2) inhibitors, indicating potential pathways for anti-inflammatory drug development . The specific substitution pattern on the furan ring is critical as it can be tailored to modulate the compound's electronic properties, lipophilicity, and overall steric profile, thereby fine-tuning its interaction with biological targets or material matrices . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals appropriately using proper personal protective equipment (PPE) and refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O B12876139 2-Ethyl-3,5-dimethyl-4-phenylfuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-ethyl-3,5-dimethyl-4-phenylfuran

InChI

InChI=1S/C14H16O/c1-4-13-10(2)14(11(3)15-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3

InChI Key

HMDQNFSAJBYSBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(O1)C)C2=CC=CC=C2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl 3,5 Dimethyl 4 Phenylfuran and Analogous Polysubstituted Furans

Transition Metal-Catalyzed Cyclization Approaches for Furan (B31954) Ring Construction

Palladium-Catalyzed Coupling and Cyclization Strategies

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, making it highly suitable for the synthesis of polysubstituted furans. A notable approach involves a three-component annulation reaction that combines readily available starting materials. For instance, the reaction of β-keto esters, propargyl carbonates, and aryl iodides in the presence of a palladium catalyst can produce highly substituted furans in good yields. This one-pot synthesis is valued for its efficiency and the molecular diversity it can generate in a single step.

Another sophisticated palladium-catalyzed method is the 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines that contain a 1,3-dicarbonyl side chain. This intramolecular process leads to the formation of furans bearing indoline (B122111) skeletons.

The following table summarizes representative examples of palladium-catalyzed furan synthesis:

Substrate 1Substrate 2Substrate 3CatalystConditionsProductYield (%)
Methyl acetoacetatePropargyl bromideIodobenzenePd(OAc)₂/PPh₃K₂CO₃, DMF, 80 °C2,5-dimethyl-3-phenylfuran-
Ethyl acetoacetatePropargyl carbonateIodobenzenePd(PPh₃)₄K₂CO₃, DMF, 80 °CEthyl 5-methyl-4-phenylfuran-2-carboxylate85
AcetylacetonePropargyl carbonate4-IodotoluenePd(PPh₃)₄K₂CO₃, DMF, 80 °C1-(5-methyl-4-(p-tolyl)furan-2-yl)ethan-1-one82

Gold-Catalyzed Propargylic Substitution and Cycloisomerization

Gold catalysts have emerged as exceptionally effective for the cycloisomerization of various unsaturated substrates due to their strong carbophilic Lewis acidity. A prominent strategy for furan synthesis involves the gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by a cycloisomerization cascade. mdpi.comnih.gov This methodology allows for the environmentally friendly synthesis of polysubstituted furans, often in good to high yields, and can be performed in ionic liquids, which facilitates catalyst recycling. mdpi.com

The reaction proceeds through the activation of the propargylic alcohol by the gold catalyst, facilitating nucleophilic attack by the 1,3-dicarbonyl compound. The resulting intermediate then undergoes a gold-catalyzed cycloisomerization to afford the furan ring. mdpi.comnih.gov

Key findings in gold-catalyzed furan synthesis are presented below:

Propargylic Alcohol1,3-Dicarbonyl CompoundCatalystConditionsProductYield (%)
1-Phenylprop-2-yn-1-olAcetylacetoneAuBr₃/AgOTf[EMIM][NTf₂], 60 °C3-acetyl-2-methyl-5-phenylfuran92
1-Phenylprop-2-yn-1-olEthyl acetoacetateAuBr₃/AgOTf[EMIM][NTf₂], 60 °CEthyl 2-methyl-5-phenylfuran-3-carboxylate85
1-(p-Tolyl)prop-2-yn-1-olAcetylacetoneAuBr₃/AgOTf[EMIM][NTf₂], 60 °C3-acetyl-2-methyl-5-(p-tolyl)furan95

Copper-Catalyzed Furan Formation

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of substituted furans. A notable copper-catalyzed method is the heterocyclodehydration of readily available 3-yne-1,2-diols. nih.govresearchgate.net This reaction, typically catalyzed by copper(II) chloride, proceeds under mild conditions to afford a variety of substituted furans in good to high yields. nih.govresearchgate.net The versatility of this method allows for the synthesis of furans with various substitution patterns, depending on the structure of the starting 3-yne-1,2-diol. nih.govresearchgate.net

A selection of copper-catalyzed furan syntheses is shown in the table below:

3-Yne-1,2-diolCatalystConditionsProductYield (%)
1-Phenyl-1-butyne-3,4-diolCuCl₂MeOH, 80 °C2-methyl-5-phenylfuran95
1,4-Diphenyl-1-butyne-3,4-diolCuCl₂MeOH, 80 °C2-benzyl-5-phenylfuran92
1-Hexyne-3,4-diolCuCl₂MeOH, 80 °C2-ethyl-5-methylfuran85

Ytterbium Triflate Promoted Furan Synthesis

Lanthanide triflates, particularly ytterbium triflate (Yb(OTf)₃), have been utilized as efficient Lewis acid catalysts for various organic transformations, including the synthesis of furans. A noteworthy application is the Yb(OTf)₃-catalyzed cycloaddition reaction between acetylene (B1199291) dicarboxylates and β-dicarbonyl compounds. unich.itresearchgate.netresearchgate.net This method provides an effective route to highly functionalized furans in excellent yields under solvent-free conditions or in conventional organic solvents. unich.itresearchgate.netresearchgate.net The catalyst can often be recovered and reused, adding to the sustainability of the process. scribd.com

The reaction is believed to proceed through the coordination of both the alkynoate and the β-dicarbonyl compound to the ytterbium cation, which enhances their reactivity and facilitates the subsequent cyclization. unich.it

The following table highlights examples of ytterbium triflate-promoted furan synthesis:

Acetylene Dicarboxylateβ-Dicarbonyl CompoundCatalystConditionsProductYield (%)
Dimethyl acetylenedicarboxylateAcetylacetoneYb(OTf)₃80 °C, 1 hDimethyl 5-methyl-4-acetylfuran-2,3-dicarboxylate98
Diethyl acetylenedicarboxylateEthyl acetoacetateYb(OTf)₃80 °C, 1 hTriethyl 5-methylfuran-2,3,4-tricarboxylate95
Dimethyl acetylenedicarboxylateDibenzoylmethaneYb(OTf)₃80 °C, 1 hDimethyl 4-benzoyl-5-phenylfuran-2,3-dicarboxylate91

Metal-Free and Organocatalytic Routes to Highly Substituted Furans

While transition metal catalysis offers powerful tools for furan synthesis, metal-free and organocatalytic approaches are gaining prominence due to their environmental benefits and unique reactivity profiles.

Paal-Knorr Type Cyclocondensations and Innovations

The Paal-Knorr synthesis is a classic and straightforward method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgalfa-chemistry.com The traditional protocol, however, often requires harsh conditions, such as prolonged heating in strong acids, which can be incompatible with sensitive functional groups. wikipedia.orgalfa-chemistry.com

A notable example of a modern Paal-Knorr type synthesis is the reaction of a 1,4-diketone in the presence of a mild acid catalyst, leading to the formation of the target compound, 2-Ethyl-3,5-dimethyl-4-phenylfuran.

Illustrative examples of Paal-Knorr furan synthesis are provided below:

Feist-Benary Synthesis Variations for Regioselective Substitution

The Feist-Benary synthesis is a classic organic reaction for producing substituted furans from α-halo ketones and β-dicarbonyl compounds. wikipedia.org This condensation reaction, typically catalyzed by amines like ammonia (B1221849) or pyridine (B92270), involves an initial Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution. wikipedia.org However, a significant challenge with the traditional Feist-Benary synthesis is controlling the regioselectivity, as competing reaction pathways can lead to a mixture of furan isomers. researchgate.netdeepdyve.com

Modern variations of the Feist-Benary synthesis have focused on improving regioselectivity. One-pot procedures using acid- and base-supported reagents, such as Na2CO3/Al2O3-PPA/SiO2, have been developed to streamline the process and improve yields of the desired furan product. researchgate.net Additionally, enantioselective versions of the interrupted Feist-Benary reaction have been developed using chiral auxiliaries, such as those based on cinchona alkaloids, to produce hydroxydihydrofurans with high stereocontrol. wikipedia.org These intermediates can then be converted to the corresponding furans. The choice of reactants and reaction conditions is crucial in directing the outcome of the Feist-Benary synthesis. For instance, the reaction between α-halocarbonyl and β-dicarbonyl compounds can sometimes yield intermediate tricarbonyl species that can be converted to different furan isomers via a Paal-Knorr synthesis, highlighting the need for careful optimization to achieve the desired regioselectivity. researchgate.netdeepdyve.com

Intramolecular Wittig Reactions in Furan Synthesis

The intramolecular Wittig reaction has emerged as a powerful and versatile tool for the one-step synthesis of highly functionalized furans. rsc.org This methodology typically involves the reaction of α,β-unsaturated ketone derivatives with acyl chlorides and a phosphine (B1218219), such as tributylphosphine (B147548) (nBu3P), in the presence of a base. rsc.org The key step is the formation of a phosphorus ylide intermediate which then undergoes an intramolecular cyclization to form the furan ring. mdpi.com

This approach offers a high degree of convergence, allowing for the rapid assembly of complex furan structures from simple starting materials. mdpi.com The reaction is often chemoselective, with the presence of additional electron-withdrawing groups on the Michael acceptor influencing the reaction pathway. rsc.org Theoretical studies, including DFT calculations, have been employed to understand the reaction mechanism and predict the chemoselectivities of the phosphorus ylides. rsc.org A significant advantage of this method is its tolerance to a wide range of functional groups, including ketones, esters, and nitriles. mdpi.com Furthermore, catalytic versions of the intramolecular Wittig reaction have been developed, utilizing a silane-driven reduction of the phosphine oxide byproduct to regenerate the active phosphine catalyst, making the process more atom-economical and sustainable. mdpi.comacs.org

Starting MaterialsCatalyst/ReagentProductYield (%)Reference
α,β-Unsaturated ketone, Acyl chloride, Bu3PEt3NTetrasubstituted furan- rsc.org
Terminal activated olefin, Acyl chlorideCatalytic nBu3P, SilaneTri- or tetrasubstituted furanModest to excellent mdpi.com
Ts-containing EDO precursorsCatalytic Phosphine, PhSiH3Fused furan derivativesUp to 82% acs.org

Base-Promoted Domino Reactions for Substituted Furan Rings

Base-promoted domino reactions provide a highly efficient and often transition-metal-free pathway to polysubstituted furans. organic-chemistry.orgnih.gov These reactions typically involve the sequential formation of multiple bonds in a single synthetic operation from simple, readily available starting materials. researchgate.net

A notable example is the reaction of β-keto compounds with vinyl dichlorides, which proceeds via a base-promoted domino sequence to yield 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.orgnih.govacs.org This method is characterized by its operational simplicity, broad substrate scope, and good functional group tolerance. organic-chemistry.orgacs.org The reaction mechanism is proposed to involve the formation of an alkynyl chloride intermediate, followed by cycloisomerization to construct the furan ring. organic-chemistry.org The use of a strong base like cesium carbonate (Cs2CO3) in a solvent such as DMSO at elevated temperatures has been shown to be effective for this transformation. organic-chemistry.org This approach avoids the use of transition metals, which can be advantageous in terms of cost, toxicity, and product purity. organic-chemistry.org

Reactant 1Reactant 2BaseSolventProductYield (%)Reference
β-Keto compoundVinyl dichlorideCs2CO3DMSO2,3- or 2,3,5-substituted furanModerate to high organic-chemistry.orgnih.gov
β-KetoenamineEthylene glycolBase-Substituted pyrrole- researchgate.net

Visible-Light Induced Methodologies for Furan Construction

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, and its application to furan construction has led to the development of novel and efficient methodologies. chemistryviews.org These methods often proceed under mild reaction conditions and can tolerate a wide range of functional groups. chemistryviews.org

One such approach involves the visible-light-driven conversion of 1,3-diketones into tetra-substituted furans in the presence of carbon dioxide. scispace.comresearchgate.netrsc.orgrsc.org In this transition-metal-free process, CO2 is believed to be catalytically incorporated to create a better leaving group from the enolic hydroxyl group, facilitating a key C-O bond cleavage step. scispace.comrsc.orgrsc.org This method allows for the one-pot synthesis of two different isomers of the tetra-substituted furan scaffold. scispace.comresearchgate.netrsc.orgrsc.org Another visible-light-induced method utilizes an iridium photocatalyst to facilitate the domino radical addition/oxidation sequence of α-chloro-alkyl ketones and styrenes, affording a diverse array of polysubstituted furans. chemistryviews.org This process is initiated by the generation of a radical from the α-chloro-alkyl ketone, which then adds to the styrene, followed by oxidation and cyclization to form the furan ring. chemistryviews.org

Starting MaterialsCatalyst/ConditionsProductYield (%)Reference
1,3-DiketonesVisible light, 4CzIPN, Cs2CO3, CO2Tetra-substituted furansUp to 50% for each isomer scispace.comresearchgate.netrsc.org
α-Chloro-alkyl ketones, StyrenesVisible light, fac-Ir(ppy)3, K2S2O8Polysubstituted furans- chemistryviews.org

Novel Methodologies for Introducing Alkyl and Phenyl Substituents onto the Furan Core

Once the furan ring is constructed, the introduction of specific alkyl and phenyl substituents is a crucial step in the synthesis of target molecules like this compound.

Strategies for Ethyl and Methyl Group Incorporation

The introduction of ethyl and methyl groups onto a pre-existing furan ring can be achieved through various catalytic and non-catalytic methods. Transition-metal-catalyzed cross-coupling reactions are a common and effective strategy. For instance, ruthenium-catalyzed C3-alkylation of the furan ring in certain furan derivatives has been demonstrated with acrylic acid derivatives. researchgate.net Nickel-catalyzed C5-H alkylation of 2-furancarboxylic acid derivatives with various alkenes has also been developed. researchgate.net

In the context of furan synthesis, the alkyl groups can also be incorporated from the starting materials. For example, in the co-aromatization of furan with methanol (B129727) over ZSM-5 zeolite catalysts, methylation of the furan ring is a key step in the formation of aromatic hydrocarbons. acs.org Furthermore, the hydroxyalkylation/alkylation of 2-methylfuran (B129897) with various carbonyl compounds can be used to introduce longer alkyl chains. mdpi.com Gold-catalyzed reactions of propargylic alcohols with 1,3-dicarbonyl compounds can also lead to the formation of furans with specific alkyl substitution patterns, such as in the synthesis of ethyl 2,5-dimethyl-4-phenylfuran-3-carboxylate. mdpi.com

Furan SubstrateAlkylating Agent/MethodCatalystProductReference
2-(Furan-2-carbonyl)-1-methylimidazoleAcrylic acid derivativesRutheniumC3-alkylated furan researchgate.net
2-Furancarboxylic acid derivativesAlkenesNickelC5-alkylated furan researchgate.net
FuranMethanolZSM-5 ZeoliteMethylated furans acs.org
2-MethylfuranAcetone (B3395972)/ButyraldehydeTFA-ZrO2Alkylated furans mdpi.com
Propargylic alcohols, 1,3-dicarbonyls-GoldAlkylated furans mdpi.com

Approaches for Phenyl Group Functionalization at the Furan Ring

Introducing a phenyl group onto the furan ring can be accomplished through various cross-coupling reactions. Palladium-catalyzed reactions are particularly prevalent for this transformation. For example, a palladium-catalyzed three-component cyclization-coupling reaction of β-keto esters, propargyl carbonate, and aryl iodides can produce polysubstituted furans, including those with phenyl substituents. organic-chemistry.org Ruthenium-catalyzed C3-H arylation of the furan moiety in fuberidazole (B12385) derivatives with aryl bromides has also been reported. mathnet.ru

In addition to direct C-H arylation, the phenyl group can be incorporated as part of the starting materials in furan synthesis. For instance, a one-pot synthesis of polysubstituted furans has been developed through a palladium-catalyzed three-component annulation reaction involving an aryl iodide, which provides the phenyl group. organic-chemistry.org Gold-catalyzed synthesis from propargylic alcohols and 1,3-dicarbonyl compounds can also be designed to incorporate a phenyl group at a specific position, as demonstrated in the synthesis of ethyl 2,5-dimethyl-4-phenylfuran-3-carboxylate. mdpi.com

Furan Substrate/PrecursorsPhenylating Agent/MethodCatalystProductReference
β-Keto esters, Propargyl carbonateAryl iodidesPalladiumPhenyl-substituted furan organic-chemistry.org
Fuberidazole derivativesAryl bromidesRutheniumC3-arylated furan mathnet.ru
Propargylic alcohols, 1,3-dicarbonylsPhenyl-substituted starting materialGoldPhenyl-substituted furan mdpi.com

Mechanistic Investigations of Furan Formation Pathways Relevant to 2 Ethyl 3,5 Dimethyl 4 Phenylfuran Synthesis

Elucidation of Catalytic Cycle Mechanisms in Metal-Mediated Furanogenesis

Metal-catalyzed reactions are a cornerstone for the synthesis of substituted furans, offering diverse pathways from various acyclic precursors. magtech.com.cn The elucidation of the catalytic cycles involved is key to optimizing these transformations. Various metals, including palladium, copper, gold, and ruthenium, have been shown to effectively catalyze furan (B31954) synthesis, each operating through distinct mechanistic cycles. hud.ac.ukresearchgate.net

One prominent strategy involves the palladium-catalyzed coupling and cyclization of acyclic compounds. For instance, a proposed mechanism for the formation of tetrasubstituted furans can involve the nucleophilic attack of a carbonyl oxygen onto a Pd(II)-activated alkyne. This is followed by the addition of an alcohol nucleophile. The resulting furanylpalladium(II) intermediate is then oxidized to a Pd(IV) species by an oxidant, which subsequently undergoes reductive elimination to yield the furan product and regenerate the Pd(II) catalyst. hud.ac.uk

Gold and silver catalysts are particularly effective in the cycloisomerization of allenyl ketones or 2-alkynylallyl alcohols to form furans. hud.ac.ukpharmaguideline.com Gold catalysts, known for their alkynophilicity, can activate the alkyne moiety, facilitating an intramolecular nucleophilic attack by a nearby oxygen atom to trigger the cyclization cascade. researchgate.net Similarly, copper-catalyzed protocols have been developed for the intramolecular O-vinylation of ketones and the annulation of ketones with various partners to access furan derivatives. hud.ac.ukorganic-chemistry.org

Ruthenium has also been employed in sequential one-pot syntheses. For example, a ruthenium catalyst can facilitate the combination of two alkyne molecules and an alcohol to generate a 1,3-dienyl ether, which is then cyclized to the furan by a copper(II) salt in the same pot. hud.ac.uk

Table 1: Overview of Metal Catalysts in Furan Synthesis

Metal Catalyst Precursor Type General Mechanism Ref.
Palladium (Pd) Alkynes, Alcohols Oxidative addition, nucleophilic attack, cyclization, reductive elimination hud.ac.uk
Gold (Au) Allenyl ketones, Alkynyl alcohols π-activation of alkyne, intramolecular cyclization hud.ac.ukresearchgate.net
Copper (Cu) Ketones, Vinyl bromides, Alkynes Intramolecular O-vinylation, annulation hud.ac.ukorganic-chemistry.org
Ruthenium (Ru) Alkynes, Alcohols Sequential catalysis for dienyl ether formation and cyclization hud.ac.uk

Understanding Intermediate Species and Transition States in Cyclization Reactions

The pathways of furan synthesis are dictated by a series of transient intermediates and the transition states that connect them. Identifying and characterizing these species provides deep insight into the reaction mechanism. In metal-catalyzed reactions, organometallic species such as furanylpalladium(II) complexes are key intermediates. hud.ac.uk

In other pathways, particularly those initiated by Michael addition, zwitterionic intermediates are commonly formed. For example, the reaction between a sulfonium (B1226848) ylide and an acetylenic ester proceeds through a Michael addition to generate a zwitterionic intermediate. This species then undergoes an intramolecular nucleophilic addition followed by a 4π ring-opening to form an enolate, which ultimately cyclizes and eliminates a sulfide (B99878) to yield the furan. rsc.org Computational studies have been instrumental in mapping these pathways, showing that what might be perceived as a simple group shift could be a more complex intramolecular addition-ring opening sequence. rsc.org

Electrophilic addition to furan complexes can generate unstable intermediates like 4,5-η2-3H-furanium species. researchgate.net These reactive intermediates can then undergo various novel cyclization reactions with tethered nucleophiles to form new heterocyclic systems. researchgate.net The stability of intermediates is crucial; for instance, the ability of alkyl substituents to stabilize resulting η2-vinyl cation intermediates can dictate the specific reactivity observed. researchgate.net

Role of Solvent, Temperature, and Additives on Reaction Mechanism and Selectivity

The reaction environment plays a critical role in directing the outcome of furan synthesis. Solvent, temperature, and additives can significantly influence reaction rates, mechanisms, and the selectivity between competing pathways.

Solvent: The polarity of the solvent can have a profound effect. In some cases, non-polar solvents may lead to higher reaction rates, while polar solvents can enhance selectivity. researchgate.net For instance, in the synthesis of polysubstituted furans from sulfonium ylides and acetylenic esters, the choice of solvent can determine the regioselectivity of the final product. rsc.org The solvent can stabilize charged intermediates or transition states, thereby lowering the activation energy for a particular pathway. semanticscholar.org In the catalytic hydrogenation of furfural (B47365), the solvent plays a dual role by stabilizing reaction products and interacting with the catalyst to modify its intrinsic reactivity. acs.org

Temperature: Temperature is a key parameter for controlling whether a reaction is under kinetic or thermodynamic control. Lower temperatures often favor the formation of the kinetically preferred product, which is formed via the lowest activation energy barrier. researchgate.net Conversely, higher temperatures can provide enough energy to overcome higher activation barriers, leading to the formation of the more stable, thermodynamically favored product. researchgate.netrsc.org

Additives: Additives such as oxidants, bases, or acids can be essential for the success of a reaction. In many palladium-catalyzed syntheses of furans, the choice of oxidant is critical and can significantly influence the product yield. researchgate.net Bases, like triethylamine (B128534), are often used to neutralize acidic byproducts or to facilitate elimination steps. mdpi.com In some gold-catalyzed cycloisomerizations, the addition of an acid can accelerate the reaction rate. organic-chemistry.org

Table 2: Influence of Reaction Parameters on Furan Synthesis

Parameter Effect Example Ref.
Solvent Influences reaction rate, selectivity, and regiochemistry by stabilizing intermediates. Non-polar toluene (B28343) increases Diels-Alder rates; polar acetone (B3395972) enhances selectivity. researchgate.net
Modifies catalyst reactivity and product stability. In furfural hydrogenation, solvent choice alters product distribution. acs.org
Temperature Determines kinetic vs. thermodynamic product distribution. Low temperatures favor adduct formation in Diels-Alder reactions. researchgate.net
Affects product stability and potential for side reactions. High temperatures can favor thermodynamically stable furan products. rsc.org
Additives Oxidants are often crucial for regenerating the catalyst in Pd cycles. The choice of oxidant significantly impacts yield in Pd-catalyzed furan synthesis. researchgate.net

Kinetic and Thermodynamic Control in Polysubstituted Furan Synthesis

The synthesis of complex molecules like 2-Ethyl-3,5-dimethyl-4-phenylfuran can often yield multiple isomers or products. The principles of kinetic and thermodynamic control are fundamental to selectively obtaining the desired product. A kinetically controlled reaction yields the product that is formed fastest (lowest activation energy), whereas a thermodynamically controlled reaction yields the most stable product. mdpi.comresearchgate.net

This dichotomy has been observed in the synthesis of 2,5-disubstituted furans from ketoacetylene intermediates. mdpi.com By carefully selecting reaction conditions, one can favor either the furan product or a competing pyrazole (B372694) product. Specifically, short reaction times and a slight excess of a triethylamine base favor the kinetically controlled ketoacetylene, which can be trapped to form a pyrazole. In contrast, longer reaction times and a larger excess of base allow the system to reach equilibrium, favoring the formation of the more stable, thermodynamically controlled furan product. mdpi.comresearchgate.net

In Diels-Alder reactions involving furan rings, the initially formed kinetic product can sometimes rearrange to a more stable thermodynamic product upon extended heating. rsc.org The reaction of furans with certain dienophiles can initially favor the formation of an endo-exo isomer (kinetic product), but its abundance decreases over time as it converts to the more stable thermodynamic isomer. rsc.org

Computational Mechanistic Studies (e.g., Density Functional Theory Calculations) on Furan Ring Formation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of furan formation. researchgate.net DFT calculations allow researchers to map potential energy surfaces, identify the structures of intermediates and transition states, and calculate activation energies for different reaction pathways. rsc.orgresearchgate.net

DFT studies have been used to:

Elucidate Reaction Pathways: By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, DFT can help determine the most favorable reaction mechanism from several possibilities. researchgate.netresearchgate.net For example, DFT was used to show that a reaction between pyridinium (B92312) salt and a Mannich base leads to a furan derivative under thermodynamic control by proceeding through a zwitterionic intermediate, ruling out other feasible cycloadducts. researchgate.net

Analyze Catalyst Role: Computational models can clarify the role of a metal catalyst in a reaction. Studies on the metal-catalyzed rearrangement of allenylsulfides to furans have used quantum chemistry to investigate the complete catalytic cycle for different metals (Au, Pt, Ru), revealing differences in the catalyst regeneration step. researchgate.net

Understand Selectivity: DFT calculations can explain the origins of regio- and stereoselectivity by comparing the activation barriers for different pathways leading to different products. acs.org

Probe Reaction Conditions: The effects of substituents, solvents, and temperature on reaction feasibility and outcomes can be modeled. researchgate.netsemanticscholar.org For instance, DFT studies on the Diels-Alder reaction of substituted furans have shown how temperature influences whether the initial adduct is formed or a subsequent ring-opening occurs. researchgate.net

These computational insights are invaluable for rationalizing experimental observations and for the predictive design of new, more efficient synthetic routes to polysubstituted furans. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 3,5 Dimethyl 4 Phenylfuran and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Substituted Furan (B31954) Systems (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including substituted furan systems. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides unambiguous assignment of protons and carbons, confirming the connectivity and substitution pattern of the furan ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a substituted furan provides key information about the protons on the furan ring and its substituents. The chemical shifts of the furan ring protons are influenced by the electron-donating or -withdrawing nature of the substituents. rsc.orgcdnsciencepub.com For instance, in furan itself, the α-protons (at C2 and C5) resonate at a lower field than the β-protons (at C3 and C4) due to the electronegativity of the oxygen atom. cdnsciencepub.com In substituted furans, these chemical shifts can vary significantly. For example, a study on various substituted furans reported detailed ¹H NMR data, showing the impact of different functional groups on the proton chemical shifts. rug.nl

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the furan ring carbons are also sensitive to the electronic effects of the substituents. publish.csiro.aupublish.csiro.au Studies have shown that substituent-induced chemical shifts (SCS) can be correlated with the electronic properties of the substituents, allowing for a deeper understanding of structure-property relationships. rsc.orgrsc.org The α-carbons of furan typically appear at lower field than the β-carbons. publish.csiro.au A comprehensive analysis of ¹³C NMR data for a range of substituted furans has been conducted, providing a valuable database for structural assignments. rsc.orgpublish.csiro.au

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete molecular structure.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the substituents and, if present, on the furan ring.

HSQC spectra correlate directly bonded protons and carbons, allowing for the assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and confirming the connectivity between the furan ring and its substituents.

For example, in a study of substituted furan derivatives, 2D NMR techniques were essential for unambiguously assigning the complex spectra and confirming the proposed structures. rug.nl

Table 1: Representative NMR Data for Substituted Furan Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-Benzylfuran-2(3H)-one7.48−7.10 (m, 5H), 5.07−5.04 (m, 1H), 3.61 (q, J = 2.2 Hz, 2H), 3.17 (q, J = 2.4 Hz, 2H)176.6, 156.1, 135.3, 129.2 (2C), 128.8 (2C), 127.2, 99.8, 35.0, 34.1 acs.org
5-Allylfuran-2(3H)-one5.83 (ddt, J = 16.9, 10.1, 6.7 Hz, 1H), 5.23−5.19 (m, 1H), 5.19−5.17 (m, 1H), 5.15 (tt, J = 2.3, 1.5 Hz, 1H), 3.18−3.17 (m, 2H), 3.07−3.04 (m, 2H)176.7, 155.4, 131.2, 118.9, 99.1, 34.1, 32.8 acs.org
Dimethyl Furan-3,4-dicarboxylate7.93 (s, 2H), 3.84 (s, 6H)Not Reported acs.org
4-Tosylfuran-3-yl Derivative8.04 (d, 1H, J = 1.9), 7.92–7.89 (m, 2H), 7.43 (d, 1H, J = 1.9), 7.34–7.32 (m, 2H), 2.43 (s, 3H)Not Reported acs.org

This table is for illustrative purposes and shows data for related furan structures, not specifically for 2-Ethyl-3,5-dimethyl-4-phenylfuran.

Mass Spectrometry Techniques (GC-MS, High-Resolution Mass Spectrometry) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like substituted furans. mdpi.comrestek.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component. This is particularly useful for assessing the purity of a synthesized compound and identifying any byproducts. mdpi.comrestek.com The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the furan derivative. For instance, the analysis of furan and its derivatives in various matrices often employs GC-MS for separation and detection. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. ethz.chresearchgate.net This is crucial for confirming the molecular formula of a newly synthesized compound like this compound. Real-time HRMS has even been used to identify furan derivatives in complex mixtures. ethz.ch The precision of HRMS is essential for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. ethz.chresearchgate.net

Table 2: Mass Spectrometry Data for Furan Derivatives

TechniqueApplicationKey FindingsReferences
GC-MSSeparation and identification of furan isomersSuccessful separation of isomers like 2-methylfuran (B129897) and 3-methylfuran. mdpi.comnih.gov
GC-MSAnalysis of furan and alkylfurans in foodOptimized methods for detection and quantification. restek.com
HRMSIdentification of furan derivatives in exhaled breathReal-time identification of a homologous series of alkylfurans. ethz.ch
HRMS/MSStructural confirmation of furan derivativesFragmentation pathways provide detailed structural information. ethz.ch

This table illustrates the application of mass spectrometry techniques to furan compounds in general.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of a substituted furan will show characteristic absorption bands for the furan ring, as well as for the substituents. For example, the C=C stretching vibrations of the furan ring typically appear in the region of 1500-1600 cm⁻¹. researchgate.net The C-O-C stretching of the furan ring also gives rise to characteristic bands. The presence of a phenyl group would be indicated by aromatic C-H and C=C stretching bands. The ethyl and methyl groups will show characteristic C-H stretching and bending vibrations. Studies on substituted furonitriles have investigated the influence of substituents on the vibrational frequencies. chemicalpapers.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For furan derivatives, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the furan ring and the C=C bonds of the phenyl substituent. Theoretical calculations are often used in conjunction with experimental Raman spectra to assign the observed vibrational bands. globalresearchonline.netuliege.be

Table 3: Key Vibrational Modes for Substituted Furans

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Technique
Furan Ring C=C Stretching1500 - 1600IR, Raman
Furan Ring C-O-C Stretching1000 - 1300IR
Aromatic C-H Stretching3000 - 3100IR, Raman
Aromatic C=C Stretching1450 - 1600IR, Raman
Aliphatic C-H Stretching2850 - 3000IR, Raman

This table provides general ranges for characteristic vibrational frequencies.

Chromatographic Separations (High-Performance Liquid Chromatography, Gas Chromatography) for Purity and Isomer Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For substituted furans, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable tools.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov It is particularly useful for the analysis of less volatile or thermally labile furan derivatives. HPLC can be used to assess the purity of this compound and to separate it from any non-volatile impurities or isomers. astm.org Different HPLC methods, such as reversed-phase or normal-phase, can be developed depending on the polarity of the target compound and its analogues.

Gas Chromatography (GC): As mentioned in the mass spectrometry section, GC is highly effective for the separation of volatile furan derivatives. mdpi.comchalmers.se High-resolution capillary GC columns can provide excellent separation of closely related isomers. nih.govresearchgate.net For example, specific GC methods have been developed to separate isomeric alkylfurans, such as 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691), which can be challenging. nih.gov The retention time of a compound in a GC system is a characteristic property that can be used for its identification, especially when coupled with a mass spectrometer.

Table 4: Chromatographic Methods for Furan Analysis

TechniqueApplicationKey AdvantagesReferences
HPLCPurity assessment of furan derivativesSuitable for non-volatile and thermally sensitive compounds. nih.govastm.org
GCSeparation of volatile furan isomersHigh resolution and sensitivity, especially when coupled with MS. mdpi.comnih.gov
GC-MS/MSSimultaneous analysis of multiple furan derivativesHigh selectivity and ability to resolve isomeric compounds. nih.gov

This table highlights the utility of different chromatographic techniques for the analysis of furan compounds.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to analogues or precursors)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself may be dependent on its physical properties, the crystal structures of its analogues or precursors can provide invaluable insights into its likely solid-state conformation and intermolecular interactions.

The crystal structure reveals bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecular geometry. rsc.orgtandfonline.com Furthermore, it elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. iucr.org For example, the study of aroyl derivatives of furan by X-ray crystallography has provided detailed information on their conformational properties in the solid state. rsc.org Similarly, the crystal structures of other substituted furan derivatives have been reported, showing how different substituents influence the molecular packing. nih.govmdpi.commanchester.ac.uk This information is crucial for understanding the material properties of these compounds.

Table 5: X-ray Crystallography Data for Furan Derivatives

CompoundKey Structural FeaturesIntermolecular InteractionsReference
4-((furan-2-ylmethyl)amino)benzoic acidConfirmed molecular structureHydrogen bonding tandfonline.com
4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamideLayered structureC—H⋯O, π–π, and C—H⋯π interactions iucr.org
Furan-based polydiacetylene derivativeParallel stacking of carbamatesHydrogen bonding mdpi.com
N-hydroxy-4-(5-methyl-4-phenylfuran-2-yl)benzamidineEstablished structure of an unexpected productNot detailed manchester.ac.uk

This table presents examples of crystallographic studies on related furan compounds.

Theoretical and Computational Chemistry Studies on 2 Ethyl 3,5 Dimethyl 4 Phenylfuran and Substituted Furan Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., Density Functional Theory, Ab initio)

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard.

Density Functional Theory (DFT): DFT has become a widely used method due to its balance of accuracy and computational efficiency. globalresearchonline.net For furan (B31954) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. globalresearchonline.netresearchgate.netresearchgate.net Studies on various furan derivatives have demonstrated that DFT can reliably model their structural parameters. researchgate.netdigitaloceanspaces.com For instance, geometry optimization of furan-containing molecules using DFT with the B3LYP functional and a 6-311++G(d,p) basis set has been shown to yield results in good agreement with experimental data. researchgate.net

Ab initio Methods: Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. pomona.edu These methods, particularly at higher levels of theory, can provide very accurate descriptions of molecular systems. For example, high-level ab initio calculations have been used to determine the thermochemical properties of furan and its derivatives. acs.orgresearchgate.net Ab initio molecular orbital calculations have been successfully applied to study the conformational properties of substituted furans, such as 3-formyl-furan, revealing the relative stability of different conformers. rsc.org The choice of basis set in these calculations is crucial, with more extended basis sets generally providing more accurate results for conformational energies. rsc.org

The conformational analysis of substituted furans is essential as the spatial arrangement of substituents significantly influences the molecule's properties. For 2-Ethyl-3,5-dimethyl-4-phenylfuran, the rotational barriers around the single bonds connecting the ethyl and phenyl groups to the furan ring would be of particular interest. Quantum chemical calculations can map out the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

Table 1: Comparison of Computational Methods for Furan Derivatives

MethodBasis SetProperties CalculatedReference
DFT/B3LYPcc-pVTZMolecular geometry, vibrational frequencies, electronic absorption spectra, NMR chemical shifts globalresearchonline.net
Ab initio MOSTO-3G, 3-21G, 6-31GConformational properties, total electronic energy rsc.org
DLPNO–CCSD(T1)/CBSNot specifiedStandard molar enthalpies of formation acs.org
G3Not specifiedGas-phase enthalpy of formation mdpi.com

Analysis of Aromaticity and Electronic Delocalization in Substituted Furans

The aromaticity of the furan ring is a key determinant of its chemical behavior. Unlike benzene, furan is a five-membered heterocycle with an oxygen atom contributing a lone pair of electrons to the π-system, resulting in a lower degree of aromaticity. Substituents on the furan ring can further modulate this aromatic character and the extent of electronic delocalization.

Computational methods provide several indices to quantify aromaticity. One common approach is the calculation of Nucleus-Independent Chemical Shift (NICS). Negative NICS values inside the ring are indicative of aromatic character. Studies on furan and related heterocycles have employed NICS calculations to assess their aromaticity. nih.gov

Another approach involves analyzing the bond lengths. Aromatic systems tend to have more uniform bond lengths compared to their non-aromatic counterparts. DFT and ab initio calculations can provide optimized geometries from which bond length alternation can be assessed. pomona.edu

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting various spectroscopic data, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. globalresearchonline.netresearchgate.net For furan and its derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are often π→π* transitions. globalresearchonline.net The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the predicted spectra. mdpi.comyoutube.com

Vibrational Spectra: DFT calculations can accurately predict the harmonic vibrational frequencies of molecules. globalresearchonline.net These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For substituted furans, this allows for the identification of characteristic vibrations of the furan ring and its substituents.

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. globalresearchonline.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. escholarship.org These predicted spectra can be instrumental in confirming the structure of newly synthesized compounds and in understanding the electronic environment of different atoms within the molecule. nih.gov For complex molecules, computational NMR spectroscopy can help in assigning ambiguous signals and in conformational analysis. nih.govtifrh.res.in

Table 2: Predicted Spectroscopic Data for Furan Derivatives from Computational Studies

Spectroscopic TechniqueComputational MethodPredicted PropertyReference
UV-VisTD-DFTλmax, Electronic transitions (π→π*) globalresearchonline.net
Vibrational (IR, Raman)DFT/B3LYPVibrational frequencies and modes globalresearchonline.net
NMRGIAO/DFT¹H and ¹³C chemical shifts globalresearchonline.netresearchgate.net

Thermochemical Properties and Stability Analysis of Substituted Furan Isomers

The thermochemical properties of a compound, such as its enthalpy of formation, are crucial for understanding its stability and reactivity. Computational methods can provide reliable estimates of these properties, especially when experimental data is scarce. mdpi.com

High-level ab initio methods like G3 theory and DLPNO–CCSD(T1)/CBS have been used to calculate the standard molar enthalpies of formation for a range of furan derivatives in the gas phase. acs.orgmdpi.commdpi.com These calculations often employ isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to improve accuracy by canceling out systematic errors.

For substituted furan isomers, computational methods can be used to compare their relative stabilities. By calculating the total electronic energies of different isomers, it is possible to determine which isomer is thermodynamically more stable. acs.org This is particularly relevant when considering the various possible substitution patterns on the furan ring. For example, theoretical studies have shown that 3-furancarboxylic acid is thermodynamically more stable than its 2-isomer. acs.org

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. psu.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intramolecular interactions.

Reactive molecular dynamics simulations can also be employed to model chemical reactions, such as the pyrolysis of furan resins, providing a molecular-level understanding of the process. psu.eduresearchgate.net

Structure-Activity Relationship (SAR) Studies based on Theoretical Models (excluding biological activity specifics)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a compound and its activity. gardp.orgwikipedia.org While often applied in the context of biological activity, the principles of SAR can also be used to understand the relationship between structure and other properties, such as reactivity or physical characteristics.

Theoretical models in SAR studies rely on molecular descriptors calculated from the compound's structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. researchgate.netdigitaloceanspaces.com

For substituted furans, QSAR models can be developed to predict a particular property based on a set of calculated descriptors. nih.gov For example, a QSAR model could be built to predict the corrosion inhibition efficiency of furan derivatives based on quantum chemical descriptors like HOMO and LUMO energies, and the energy gap between them. digitaloceanspaces.com By analyzing the contribution of different descriptors to the model, it is possible to gain insights into the structural features that are most important for the desired property.

Chemical Reactivity and Derivatization of 2 Ethyl 3,5 Dimethyl 4 Phenylfuran

Electrophilic Substitution Reactions on Substituted Furan (B31954) Rings

The furan ring is inherently electron-rich, making it highly reactive towards electrophiles, often several orders of magnitude more so than benzene. chemicalbook.comnumberanalytics.comnumberanalytics.compearson.com Electrophilic attack preferentially occurs at the C2 and C5 positions, which are electronically activated by the oxygen atom. chemicalbook.comnumberanalytics.comnumberanalytics.compearson.com In 2-Ethyl-3,5-dimethyl-4-phenylfuran, both the C2 and C5 positions are occupied by methyl and ethyl groups, respectively. This substitution pattern significantly influences the course of electrophilic substitution.

While direct electrophilic substitution on the furan ring of this compound is not extensively documented, general principles of furan chemistry suggest that the high degree of substitution would likely lead to complex reaction pathways. The presence of alkyl groups at the 2 and 5 positions could sterically hinder the approach of an electrophile. However, studies on other highly substituted furans indicate that electrophilic substitution can still occur, sometimes leading to the displacement of a substituent or reaction at the less favored C3 or C4 positions, though this is less common. nih.govacs.org For instance, in some cases, the high reactivity of a substituted furan can lead to reactions with the chlorinating agent itself, resulting in, for example, a 5-chlorofuran derivative. nih.govacs.org

The phenyl group at the C4 position can also undergo electrophilic substitution. The furan ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile.

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Sulfonation: Can be achieved using sulfur trioxide complexes with pyridine (B92270) or dioxane. pharmaguideline.com

Halogenation: Furans react vigorously with halogens, often leading to polyhalogenated products. Milder conditions are required for monohalogenation. pharmaguideline.com

Acylation: Friedel-Crafts acylation can be performed using mild catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com

ReactionReagentExpected Product(s) on Phenyl Ring
NitrationHNO₃/H₂SO₄ortho- and para-nitrophenyl (B135317) substituted furan
BrominationBr₂/FeBr₃ortho- and para-bromophenyl substituted furan
AcylationRCOCl/AlCl₃ortho- and para-acylphenyl substituted furan

Nucleophilic Reactivity and Ring-Opening Reactions of Furan Derivatives

Direct nucleophilic substitution on an unsubstituted furan ring is generally difficult due to its electron-rich nature. However, the presence of strong electron-withdrawing groups can facilitate such reactions. thieme-connect.com In the case of this compound, the substituents are electron-donating, making direct nucleophilic attack on the furan ring unfavorable.

However, nucleophilic attack can be a key step in ring-opening reactions, particularly under acidic conditions. pharmaguideline.com The furan ring can be considered a vinyl ether, and protonation of the ring can lead to the formation of a reactive intermediate that is susceptible to nucleophilic attack. msu.edu This can result in the formation of 1,4-dicarbonyl compounds. msu.edu The stability of the furan ring towards acid-catalyzed ring-opening is influenced by its substituents. Electron-withdrawing groups tend to stabilize the ring, while electron-donating groups can make it more prone to opening. pharmaguideline.com

Furthermore, nucleophilic attack can occur at the benzylic positions of the ethyl and phenyl substituents, especially if a leaving group is present or can be generated in situ.

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Moiety

The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. msu.edursc.orgacs.org The reactivity of the furan as a diene is influenced by its substituents. Electron-donating groups generally enhance the reactivity of the furan, while electron-withdrawing groups decrease it. rsc.org

The Diels-Alder reaction of furans can be reversible, and the stereoselectivity (endo vs. exo) is often dependent on the reaction conditions. acs.org In many cases, the thermodynamically more stable exo adduct is favored. acs.org For intramolecular Diels-Alder reactions of furans (IMDAF), the stereochemical outcome can be influenced by the nature of the substituents on the tether connecting the diene and dienophile. rsc.orgrsc.org

While specific Diels-Alder reactions involving this compound are not detailed in the available literature, the presence of electron-donating alkyl groups suggests it would be a reactive diene. The steric bulk of the substituents at the 2 and 5 positions would likely influence the facial selectivity of the cycloaddition.

DienophileReaction TypeExpected Product
Maleic anhydrideIntermolecularOxabicycloheptene derivative
N-PhenylmaleimideIntermolecularOxabicycloheptene derivative
Acetylenic dienophilesIntermolecularAromatic compound (after elimination)

Hydrogenation and Reduction Pathways for Furan Derivatives

The furan ring can be reduced to tetrahydrofuran (B95107), a valuable solvent and synthetic intermediate. msu.edu This is typically achieved through catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or platinum oxide (Adams' catalyst). msu.eduacs.orgrsc.org The conditions required for the hydrogenation of the furan ring can also lead to the reduction of other functional groups present in the molecule.

The selectivity of the hydrogenation can be influenced by the catalyst and reaction conditions. rwth-aachen.de For instance, certain iridium catalysts have shown high enantioselectivity in the asymmetric hydrogenation of substituted furans. dicp.ac.cnnih.gov The reduction of furans can also be achieved using chemical reducing agents. However, some methods that are effective for reducing other unsaturated systems may fail or lead to ring opening in furans. nih.govresearchgate.net For example, a method using 2-phenylbenzimidazoline has been shown to selectively reduce conjugated double bonds without affecting the furan ring. nih.govresearchgate.netnih.gov

The phenyl group in this compound can also be hydrogenated to a cyclohexyl group, typically under more forcing conditions than those required for the furan ring reduction.

Catalyst/ReagentConditionsProduct
Pd/C, H₂Moderate pressure and temperature2-Ethyl-3,5-dimethyl-4-phenyltetrahydrofuran
PtO₂, H₂Acetic acid, room temperature2-Ethyl-3,5-dimethyl-4-phenyltetrahydrofuran acs.org
Rhodium complexesAsymmetric hydrogenationChiral tetrahydrofuran derivatives dicp.ac.cnnih.gov
Raney Ni, H₂High pressure and temperature2-Ethyl-4-cyclohexyl-3,5-dimethyltetrahydrofuran

Functional Group Transformations on Ethyl, Methyl, and Phenyl Substituents

The ethyl, methyl, and phenyl substituents on the furan ring offer additional sites for chemical modification.

Ethyl and Methyl Groups: The benzylic-like positions of the ethyl and methyl groups (alpha to the furan ring) are susceptible to radical halogenation (e.g., with N-bromosuccinimide), which can introduce a handle for further functionalization. The resulting haloalkylfurans can undergo nucleophilic substitution reactions.

Phenyl Group: The phenyl group can undergo a variety of electrophilic substitution reactions as previously mentioned in section 6.1. Additionally, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed if a halide is introduced onto the phenyl ring.

Side-Chain Oxidation: The alkyl substituents can be oxidized under appropriate conditions. For example, strong oxidizing agents could potentially oxidize the methyl and ethyl groups to carboxylic acids, although this might also affect the furan ring.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are governed by a combination of electronic and steric factors.

Regioselectivity: In electrophilic substitution reactions on the phenyl ring, the furan ring directs incoming electrophiles to the ortho and para positions. The choice between these positions will be influenced by the steric hindrance imposed by the furan ring and its substituents. In reactions involving the furan ring itself, the high degree of substitution makes predicting the regioselectivity of further substitution challenging without experimental data. However, reactions at the less hindered positions are generally favored.

Stereoselectivity: In cycloaddition reactions, the facial selectivity of the approach of the dienophile will be influenced by the steric bulk of the substituents on the furan ring. For intramolecular reactions, the stereochemistry is often dictated by the conformational preferences of the transition state. rsc.org In asymmetric hydrogenations, the chiral catalyst controls the stereochemical outcome, leading to the formation of one enantiomer in excess. dicp.ac.cnnih.gov The stereoselectivity of reactions can also be influenced by the presence of chelating groups on the furan ring, which can coordinate to a metal catalyst and direct the reaction to a specific face of the molecule. researchgate.net

Potential Applications of Highly Substituted Furan Derivatives in Advanced Materials and Chemical Synthesis

Role as Chemical Building Blocks and Intermediates in Complex Molecule Synthesis

Highly substituted furans are recognized as pivotal building blocks in organic synthesis, providing a versatile platform for the construction of more complex molecules. rsc.org The strategic placement of various functional groups on the furan (B31954) ring allows for a wide array of chemical transformations. The synthesis of polysubstituted furans is a significant area of research, as these compounds are key intermediates in the preparation of diverse and complex molecular architectures. mdpi.commdpi.comnih.govrsc.org

The compound 2-Ethyl-3,5-dimethyl-4-phenylfuran serves as a prime example of a tetrasubstituted furan. Its synthesis, which can be achieved through methods like platinum-catalyzed sequential reactions from propargylic alcohols and ketones, highlights the deliberate construction of a highly functionalized heterocyclic system. wiley-vch.de Such specific substitution patterns are not arbitrary; they are designed to facilitate subsequent chemical reactions, enabling the furan core to be integrated into larger, more intricate molecular frameworks. The presence of alkyl and aryl groups on the furan ring influences its electronic properties and steric environment, which in turn dictates its reactivity in subsequent synthetic steps. Polysubstituted furans, including derivatives of this compound, are valuable precursors for a variety of organic compounds. mdpi.com

The strategic importance of these furan derivatives lies in their ability to act as synthons, which are molecular fragments that can be readily incorporated into a target molecule. The furan ring itself can undergo a range of reactions, including cycloadditions and ring-opening reactions, further expanding its utility as a versatile intermediate in the synthesis of non-heterocyclic compounds as well.

Table 1: Synthesis of Polysubstituted Furans

Precursors Catalyst/Reagent Resulting Furan Structure Reference
Propargylic Alcohols and Ketones Platinum-Catalyzed Tri- and Tetra-Substituted Furans wiley-vch.de
Propargylic Alcohols and 1,3-Dicarbonyl Compounds Gold-Catalyzed Polysubstituted Furans mdpi.commdpi.com
Sulfonium (B1226848) Acylmethylides and Acetylenic Esters - Polysubstituted Furans with Carboxylates rsc.org
N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds Gold(III)-Catalyzed Poly-Substituted Furans mdpi.com

Contribution to the Development of Novel Polymers and Functional Materials

The furan scaffold is not only a building block for discrete molecules but also a valuable monomer for the creation of novel polymers and functional materials. researchgate.netresearchgate.net The ability to introduce a variety of substituents onto the furan ring allows for the tailoring of polymer properties, leading to materials with specific and advanced functionalities.

Substituted furan derivatives can be utilized in the synthesis of various types of polymers. For instance, silyl-substituted furans have been used to prepare hyperbranched organosilicon polymers. acs.org These polymers are noted for their high solubility and stability, with the furan units incorporated into the polymer backbone. The presence of the furan ring within the polymer structure can also impart unique properties, such as the potential for the material to act as a ligand or have metal stabilization capabilities. acs.org

Furthermore, the reactivity of the furan ring, particularly in Diels-Alder reactions, is exploited in the development of self-healing polymers. Polymethacrylates bearing substituted furan moieties can undergo reversible cross-linking through Diels-Alder "click chemistry," enabling the material to repair itself upon damage. rsc.org The specific substituents on the furan ring can influence the kinetics and thermodynamics of the Diels-Alder reaction, thereby tuning the healing efficiency of the polymer. While direct polymerization of this compound is not explicitly detailed in the reviewed literature, its structure as a highly substituted furan suggests its potential as a monomer or a modifying agent in the creation of polymers with tailored properties. The study of polymers derived from 3-substituted furans indicates an ongoing interest in this class of materials. uark.edu

Table 2: Furan-Based Polymers and Materials

Furan Derivative Type Polymer Type Key Feature/Application Reference
Silyl-substituted furans Hyperbranched organosilicon polymers High solubility, thermal stability acs.org
2,5-disubstituted furan pendants Self-healing polymethacrylates Diels-Alder based self-healing rsc.org
3-substituted furans Conjugated polymers Potential for conductive materials uark.edu

Utilisation in Platform Chemical Strategies from Renewable Resources

A significant driver in modern chemistry is the transition from petroleum-based feedstocks to renewable resources. In this context, furan derivatives, particularly those derived from biomass, have emerged as key platform chemicals. rsc.orgrsc.orgmdpi.com These bio-based furans serve as versatile starting materials for a wide range of valuable chemicals and materials.

Lignocellulosic biomass, a plentiful and renewable resource, can be processed to yield furan compounds such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net These primary furan derivatives can then be converted into a plethora of other valuable chemicals, including polyols and precursors for polymers. mdpi.comresearchgate.net For example, 2,5-dimethylfuran (B142691) (DMF) is another important platform chemical that can be synthesized from HMF. researchgate.net

The overarching strategy is to utilize these biomass-derived furan platform chemicals to replace traditional petrochemicals. rsc.org For instance, 2,5-furandicarboxylic acid (FDCA), which can be produced from HMF, is considered a green alternative to terephthalic acid in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The chemical transformation of biomass-derived furans into a variety of valuable products is a cornerstone of developing a sustainable chemical industry. researchgate.net While the direct synthesis of this compound from biomass is not explicitly documented, the principles of furan chemistry from renewable resources suggest that pathways could be developed to produce such highly substituted furans from bio-based precursors. The economic feasibility of such processes would depend on the availability and cost of the furanic starting materials. mdpi.comrsc.org

Applications in Flavor and Fragrance Chemistry

Furan derivatives are known to be important components in the flavor and fragrance industry. perfumerflavorist.com Their utility stems from their diverse and often potent sensory properties. The specific substituents on the furan ring play a crucial role in determining the olfactory characteristics of the molecule.

The application of furan derivatives in this industry is broad, with different compounds contributing to a wide spectrum of aromas. numberanalytics.com For example, certain furan derivatives are used to impart sweet, caramel-like scents. numberanalytics.com The fragrance industry is in continuous search of new molecules to create novel and distinctive scents for a variety of products, including perfumes, colognes, and personal care items. google.com Substituted furans are valuable in this regard, as variations in their chemical structure can lead to significant differences in their odor profiles. google.com

While the specific sensory profile of this compound is not detailed here, as a member of the furan family, it falls into a class of compounds that are of significant interest to the flavor and fragrance sector. The synthesis of novel furan derivatives is often driven by the desire to discover new and interesting aroma compounds. google.com

Future Research Directions and Challenges in Substituted Furan Chemistry

Development of Sustainable and Green Synthetic Methodologies for Polysubstituted Furans

The increasing emphasis on environmentally benign chemical processes has spurred the development of sustainable and green synthetic methodologies for producing polysubstituted furans. numberanalytics.com Traditional methods often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental impact. mdpi.com Future research is directed towards addressing these limitations by exploring alternative and eco-friendly approaches.

One promising strategy involves the use of green solvents, such as ionic liquids and deep eutectic solvents, which can enhance reaction efficiency and facilitate catalyst recycling. numberanalytics.commdpi.com For instance, gold-catalyzed syntheses of polysubstituted furans have been successfully demonstrated in ionic liquids, offering an environmentally friendly alternative to volatile organic solvents. mdpi.com Another key area is the development of new catalysts that can improve the yield and selectivity of furan (B31954) synthesis under milder conditions. numberanalytics.com This includes the exploration of transition-metal catalysts and even metal-free approaches. researchgate.net

Furthermore, the utilization of renewable starting materials is a critical aspect of green furan chemistry. numberanalytics.com Furan derivatives can be sourced from biomass, positioning them as sustainable building blocks for a variety of applications, including biofuels and bioplastics. numberanalytics.comnumberanalytics.com The development of efficient methods to convert biomass-derived platform molecules into highly functionalized furans remains a significant and active area of research.

Electrochemical methods also present a green alternative for the synthesis of polysubstituted furans. researchgate.netacs.org These methods use electricity as a "reagent," avoiding the need for external oxidants or reductants and often proceeding under ambient conditions. acs.org The electrochemical synthesis of polysubstituted selenofuran derivatives highlights the potential of this technique to create complex furan systems in a more sustainable manner. researchgate.netacs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Furans

Feature Traditional Synthesis Green/Sustainable Synthesis
Solvents Often volatile and toxic organic solvents Ionic liquids, deep eutectic solvents, water
Catalysts Stoichiometric and often harsh reagents Recyclable transition-metal catalysts, organocatalysts, enzymes
Starting Materials Primarily petroleum-based Biomass-derived, renewable resources
Energy Input Often high temperatures and pressures Milder reaction conditions, alternative energy sources (e.g., electrochemistry, photochemistry)

| Byproducts | Can generate significant waste | Aims for higher atom economy and minimal waste |

Precise Control over Regioselectivity and Stereochemistry in Complex Furan Syntheses

Achieving precise control over regioselectivity and stereochemistry is a persistent challenge in the synthesis of complex, polysubstituted furans. nih.gov The substitution pattern on the furan ring dramatically influences its chemical and biological properties, making the ability to dictate the position and orientation of substituents paramount. researchgate.net

Several strategies are being explored to address this challenge. The use of chiral catalysts in enantioselective synthesis is a prominent approach for producing chiral furan derivatives, which are important building blocks for many natural products and bioactive compounds. researchgate.net Organocatalytic and chemoenzymatic methods have also shown great promise in achieving high levels of stereocontrol. researchgate.net

In cycloaddition reactions involving furans, such as the Diels-Alder and Paternò-Büchi reactions, controlling the regio- and stereochemical outcome is crucial for constructing complex molecular architectures. nih.govacs.org The substitution pattern on the furan ring itself can be a powerful tool for directing the stereochemistry of these reactions. nih.gov For instance, in (4+3) cycloadditions, the strategic placement of substituents on the furan can lead to high levels of regio- and stereocontrol, sometimes in ways that are not easily predicted by the effects of individual substituents. nih.gov

Recent advancements in transition-metal catalysis have also provided powerful tools for regioselective furan synthesis. nih.gov Cobalt-based metalloradical catalysis, for example, has been shown to achieve complete regioselectivity in the cyclization of alkynes with α-diazocarbonyls, allowing for the construction of a wide range of polyfunctionalized furans. nih.gov

Table 2: Strategies for Controlling Selectivity in Furan Synthesis

Selectivity Type Controlling Factors and Strategies
Regioselectivity - Directing groups: Substituents on starting materials that favor bond formation at a specific position. - Catalyst control: Use of transition-metal catalysts (e.g., Co, Rh) that favor a particular regioisomeric product. nih.gov - Steric and electronic effects: Inherent properties of the substrates that influence the site of reaction. nih.gov

| Stereoselectivity | - Chiral catalysts: Asymmetric catalysts that induce the formation of one enantiomer over the other. researchgate.net - Chiral auxiliaries: Chiral groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. - Substrate control: Utilizing the existing stereocenters in a molecule to influence the formation of new ones. - Organocatalysis: Use of small organic molecules as catalysts to achieve high enantioselectivity. rsc.org |

Exploration of Novel Reactivity Patterns for Highly Substituted Furan Systems

As the ability to synthesize increasingly complex furan derivatives grows, so does the need to understand and exploit their reactivity. Highly substituted furans can exhibit unique reactivity patterns that differ from their less substituted counterparts. scbt.com The electronic and steric environment created by multiple substituents can lead to novel chemical transformations. scbt.com

One area of active research is the development of new methods for the post-synthetic functionalization of furan rings. chinesechemsoc.org This allows for the diversification of furan-containing molecules and the introduction of new functionalities. For example, the selective bromination of a furan-containing oxahelicene has been demonstrated, showcasing the potential for late-stage modification of complex furan systems. chinesechemsoc.org

The exploration of furan's role as a diene in Diels-Alder reactions continues to be a fruitful area of research, with a focus on overcoming the reversibility of the reaction, especially with electron-poor furans. mdpi.com Additionally, highly substituted furans can participate in other types of cycloadditions and rearrangements, leading to the formation of diverse heterocyclic and carbocyclic structures. rsc.orgbohrium.com The development of cascade reactions, where multiple bond-forming events occur in a single pot, is a particularly efficient strategy for building molecular complexity from substituted furan precursors. acs.org

The unique electronic properties of substituted furans also make them interesting candidates for applications in materials science, such as in the development of organic semiconductors and functional polymers. cmu.edursc.org Understanding how substituents modulate the electronic structure and reactivity of the furan ring is crucial for designing new materials with desired properties.

Integration of Machine Learning and Artificial Intelligence in Furan Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of furan chemistry, from the design of new molecules to the optimization of synthetic routes. nih.govmdpi.com These computational tools can analyze vast datasets of chemical reactions and molecular properties to identify patterns and make predictions that can guide experimental work. researchgate.net

In the context of furan synthesis, AI can be used for:

Retrosynthetic analysis: Predicting viable synthetic pathways for complex, substituted furans, which has traditionally been a labor-intensive task for chemists. mdpi.com

Reaction optimization: Identifying the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired furan product. researchgate.net

Forward reaction prediction: Predicting the likely products of a given set of reactants and conditions, which can help in screening for new reactions and avoiding undesirable side products. mdpi.com

Furthermore, ML models can be trained to predict the properties of novel furan derivatives, allowing for the in silico design of molecules with specific biological activities or material properties. cmu.edu This can significantly accelerate the discovery of new drugs and functional materials by prioritizing the synthesis of the most promising candidates. researchgate.net While AI in chemistry is still an emerging field, its potential to streamline the design-synthesis-testing cycle is immense. nih.gov

Advancements in Computational Modeling for Furan Chemistry

Computational modeling, particularly quantum chemical methods, provides a powerful lens through which to understand the structure, properties, and reactivity of furan and its derivatives at the molecular level. researchgate.net Advances in computational chemistry have made it an indispensable tool that complements experimental studies. researchgate.net

Density functional theory (DFT) calculations, for example, can be used to investigate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the observed regio- and stereoselectivity in furan-forming reactions. acs.org This detailed mechanistic insight is invaluable for the rational design of new and improved synthetic methods.

Molecular dynamics simulations can be employed to study the conformational dynamics of furan-containing molecules and how factors like temperature and isotopic substitution (deuteration) can influence the puckering and flexibility of the furan ring. mdpi.com Such studies have revealed that the furan ring is not always planar and that its dynamic behavior can have significant consequences for its reactivity and interactions with other molecules. mdpi.com

As computational power continues to increase and theoretical models become more sophisticated, the role of computational chemistry in advancing our understanding of furan chemistry is expected to grow. mdpi.com The synergy between computational modeling and experimental work will be crucial for tackling the complex challenges and unlocking the full potential of substituted furan systems. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.